molecular formula C16H16BrNO B253392 N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide

N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide

Cat. No. B253392
M. Wt: 318.21 g/mol
InChI Key: GFVJLPINFGOYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide, also known as 4'-bromo-3'-methyl-2'-phenylacetanilide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acetanilide family of compounds, which are known for their analgesic and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. By reducing the production of prostaglandins, this compound may help to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide has been shown to have analgesic and anti-inflammatory effects in animal studies. This compound has been found to reduce pain and inflammation in models of acute and chronic pain. Additionally, this compound has been found to have a low toxicity profile, which makes it a promising candidate for further development as a pain medication.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide is its analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have a low toxicity profile, which is important for the development of safe and effective medications. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide. One potential direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Additionally, this compound could be studied for its potential use in the treatment of other conditions, such as cancer or neurodegenerative diseases. Finally, further studies could be conducted to investigate the safety and efficacy of this compound in humans, which would be an important step towards its development as a new pain medication.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide is a promising compound for the development of new pain medications. This compound has been found to have analgesic and anti-inflammatory properties, and has a low toxicity profile. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with 3-methylacetanilide in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of approximately 70%.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications.

properties

Product Name

N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H16BrNO/c1-11-4-3-5-13(8-11)10-16(19)18-14-6-7-15(17)12(2)9-14/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

GFVJLPINFGOYLX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)Br)C

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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